

TMX-4116: A Technical Guide to a Selective CK1α Degrader

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Compound of Interest		
Compound Name:	TMX-4116	
Cat. No.:	B10830143	Get Quote

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Abstract

TMX-4116 is a potent and selective small molecule degrader of casein kinase 1α (CK1 α), a key regulator of various cellular processes, including Wnt signaling and p53 stability. As a molecular glue, **TMX-4116** redirects the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of CK1 α . This targeted protein degradation mechanism offers a promising therapeutic strategy for malignancies dependent on CK1 α signaling, such as certain forms of leukemia and multiple myeloma. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **TMX-4116**.

Chemical Structure and Properties

TMX-4116 is a complex heterocyclic molecule with the systematic IUPAC name 3-(4-(4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione. Its structure is characterized by a piperidine-2,6-dione moiety, which is crucial for its interaction with the Cereblon (CRBN) E3 ligase, linked to a substituted thiophene ring via a triazole linker.

Table 1: Chemical and Physical Properties of TMX-4116

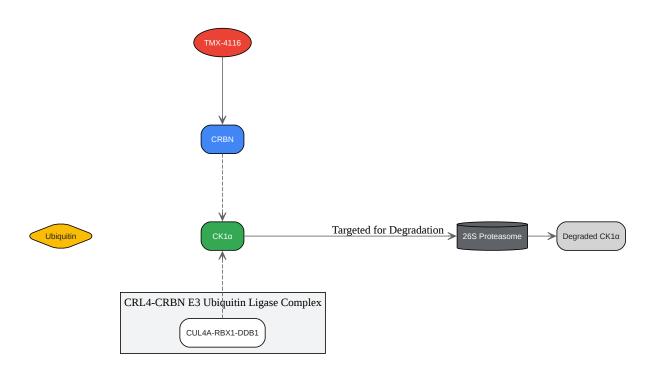


Property	Value	Reference
IUPAC Name	3-(4-(4-methoxy-5-(pyrrolidine- 1-carbonyl)thiophen-3-yl)-1H- 1,2,3-triazol-1-yl)piperidine- 2,6-dione	
Chemical Formula	C17H19N5O4S	
Molecular Weight	389.43 g/mol	
Appearance	Solid	
SMILES	O=C(C(N1N=NC(C2=CSC(C(N3CCCC3)=O)=C2OC)=C1)C C4)NC4=O	
Solubility	Soluble in DMSO	- -
Storage	Store as a solid at -20°C for long-term stability.	_

Mechanism of Action: A Molecular Glue for Targeted Degradation

TMX-4116 functions as a "molecular glue," a type of small molecule that induces proximity between two proteins that do not normally interact. Specifically, **TMX-4116** binds to the Cereblon (CRBN) component of the Cullin-4A-RING E3 ubiquitin ligase (CRL4CRBN) complex. This binding event alters the substrate-binding surface of CRBN, creating a neomorphic interface that is recognized by CK1 α . The induced proximity between CK1 α and the E3 ligase machinery leads to the polyubiquitination of CK1 α , marking it for degradation by the 26S proteasome. This targeted degradation of CK1 α disrupts its downstream signaling pathways.





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TMX-4116 Mechanism of Action

Signaling Pathways

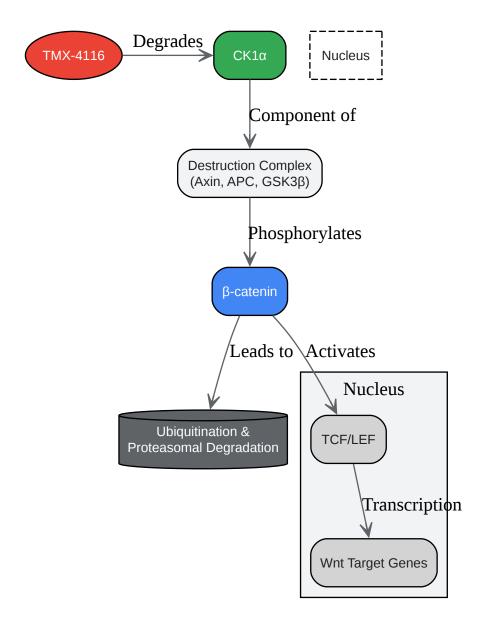
The degradation of $CK1\alpha$ by **TMX-4116** has significant implications for multiple signaling pathways, most notably the Wnt and p53 pathways.

Wnt Signaling Pathway

CK1 α is a critical negative regulator of the canonical Wnt signaling pathway. It participates in the "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and degradation. By degrading CK1 α , **TMX-4116** can lead to the stabilization and accumulation of



 β -catenin, which then translocates to the nucleus and activates the transcription of Wnt target genes.



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Effect of TMX-4116 on Wnt Signaling

p53 Signaling Pathway

CK1 α can also influence the p53 tumor suppressor pathway. It has been shown to phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, thereby regulating p53 stability and activity. The degradation of CK1 α by **TMX-4116** can therefore modulate p53-dependent cellular outcomes, such as apoptosis and cell cycle arrest.



Experimental Data and Protocols

TMX-4116 has been demonstrated to be a potent and selective degrader of $CK1\alpha$ in various cancer cell lines.

Table 2: In Vitro Degradation Activity of TMX-4116

Cell Line	DC50 (nM)	Reference
MOLT4 (Acute lymphoblastic leukemia)	< 200	
Jurkat (T-cell leukemia)	< 200	
MM.1S (Multiple myeloma)	< 200	-

Western Blotting Protocol for CK1α Degradation

This protocol outlines the general steps for assessing the degradation of CK1 α in response to **TMX-4116** treatment.

Experimental Workflow:



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Western Blotting Workflow

Detailed Methodology:

Cell Culture and Treatment: Seed cells (e.g., MOLT4, Jurkat, MM.1S) at an appropriate
density and allow them to adhere or grow in suspension overnight. Treat cells with varying
concentrations of TMX-4116 (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 4
hours).



- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CK1α overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Proteomics Analysis for Target Selectivity

Quantitative proteomics can be employed to assess the selectivity of **TMX-4116** and identify potential off-target effects.

Experimental Protocol:

- Sample Preparation: Treat cells (e.g., MOLT4) with TMX-4116 or a vehicle control. Lyse the
 cells and digest the proteins into peptides.
- Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different isobaric TMT reagents.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
- Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in the TMX-4116-treated samples



compared to the control will reveal the degradation profile.

Conclusion

TMX-4116 is a valuable research tool for studying the biological functions of CK1α and for exploring targeted protein degradation as a therapeutic modality. Its high potency and selectivity make it a promising lead compound for the development of novel anticancer agents. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential resistance mechanisms is warranted.

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